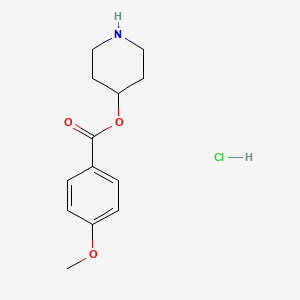

4-Piperidinyl 4-methoxybenzoate hydrochloride

Description

Properties

IUPAC Name |

piperidin-4-yl 4-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-16-11-4-2-10(3-5-11)13(15)17-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZHGTONULZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-02-2 | |

| Record name | Benzoic acid, 4-methoxy-, 4-piperidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinyl 4-methoxybenzoate hydrochloride typically involves the esterification of 4-methoxybenzoic acid with piperidine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (aqueous), reflux | 4-Methoxybenzoic acid + 4-Piperidinemethanol hydrochloride | , |

| Basic hydrolysis | NaOH (aqueous), reflux | Sodium 4-methoxybenzoate + 4-Piperidinemethanol |

Key Observations :

-

Acidic hydrolysis yields the carboxylic acid and alcohol components as hydrochloride salts.

-

Basic hydrolysis (saponification) produces the sodium salt of 4-methoxybenzoic acid and free piperidinemethanol.

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Alkylation | Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methyl-4-piperidinyl 4-methoxybenzoate | |

| Acylation | Acetyl chloride, pyridine | N-Acetyl-4-piperidinyl 4-methoxybenzoate |

Mechanistic Insight :

-

The lone pair on the piperidine nitrogen facilitates nucleophilic attack on electrophiles like alkyl halides or acyl chlorides.

Reduction and Oxidation

The methoxybenzoate group and piperidine ring show redox activity:

| Reaction | Reagents | Products | Source |

|---|---|---|---|

| Ester reduction | LiAlH<sub>4</sub>, THF | 4-Methoxybenzyl alcohol + 4-Piperidinemethanol | |

| Piperidine oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | 4-Piperidone derivatives |

Notes :

-

Reduction of the ester group requires strong agents like lithium aluminum hydride.

-

Oxidation of the piperidine ring typically yields ketone derivatives.

Salt Formation and Purification

The hydrochloride salt form enhances stability and solubility:

| Step | Conditions | Outcome | Source |

|---|---|---|---|

| Salt precipitation | HCl gas in diethyl ether | High-purity crystalline hydrochloride salt | , |

| Recrystallization | Ethanol/ether mixture | Improved crystallinity (>95% purity) |

Industrial Protocol :

-

Hydrogen chloride gas is introduced into a solution of the free base in diethyl ether, yielding the hydrochloride salt after filtration and recrystallization .

Catalytic Hydrogenation

The benzyl-protected intermediates undergo deprotection:

| Substrate | Catalyst | Conditions | Products | Source |

|---|---|---|---|---|

| 1-Benzyl-4-piperidinyl | 10% Pd/C, H<sub>2</sub> | 110–120°C, 20 kg/cm<sup>2</sup> H<sub>2</sup> | 4-Piperidinyl 4-methoxybenzoate |

Yield Optimization :

Stability Under Thermal Stress

Thermogravimetric analysis reveals decomposition properties:

| Temperature Range | Mass Loss | Primary Decomposition Products | Source |

|---|---|---|---|

| 180–220°C | 15–20% | CO<sub>2</sub>, Piperidine fragments | |

| 220–300°C | 40–50% | Char residue + volatile organics |

Implications :

-

Decomposition begins at 180°C, necessitating low-temperature storage for long-term stability.

Scientific Research Applications

Chemistry

- Building Block : This compound serves as a versatile building block in synthesizing more complex molecules, facilitating the development of new chemical entities for research and industrial applications.

Biological Research

- Neurotransmitter Interaction : Studies have shown that it may influence dopamine and serotonin pathways, making it a candidate for neuropsychopharmacological research. Its interactions with neurotransmitter receptors suggest potential applications in treating neurodegenerative diseases.

- Antimicrobial Properties : Investigated for its efficacy against various pathogens, it shows promise in developing antimicrobial agents.

Pharmacology

- Therapeutic Potential : The compound has been explored for analgesic and anti-inflammatory effects, positioning it as a candidate for pain management therapies .

- Drug Metabolism Studies : Its role in enzyme activity related to drug metabolism makes it valuable for pharmacological studies aimed at understanding drug interactions and efficacy .

Industrial Applications

- Material Development : Used in creating materials with specific properties, such as polymers and coatings, which are essential in various industrial processes.

Case Studies and Findings

Several studies have highlighted the compound's potential across different scientific fields:

| Field | Application Summary | Methods of Application |

|---|---|---|

| Oncology | Used to synthesize molecules with potential anticancer properties. | Developing piperidine derivatives exhibiting antitumor activity. |

| Microbiology | Investigated for antimicrobial efficacy against bacterial strains. | Testing against Gram-positive and Gram-negative bacteria. |

| Pharmacology | Utilized to create new analgesic agents due to its piperidine structure. | Evaluating pain relief mechanisms in animal models. |

| Immunology | Leveraging piperidine core for anti-inflammatory drug synthesis. | In vitro assays on inflammatory pathways. |

| Neuropsychopharmacology | Explored for potential treatments targeting addiction pathways in the brain. | Behavioral studies on reward systems in animal models. |

| Cardiovascular Pharmacology | Investigated for developing new antihypertensive drugs based on structural similarities. | Clinical trials assessing blood pressure effects. |

Mechanism of Action

The mechanism of action of 4-Piperidinyl 4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-piperidinyl 4-methoxybenzoate hydrochloride with key analogs:

Key Observations :

- Functional Groups : The target compound's ester group distinguishes it from amides (e.g., 2-methoxybenzamide derivatives) and ketones (e.g., 4-methylbenzoyl analogs). Esters generally exhibit higher hydrolytic instability compared to amides .

- Substituent Position : The 4-methoxy group on the benzoate may enhance lipophilicity compared to 2-methoxy derivatives, influencing bioavailability .

Biological Activity

4-Piperidinyl 4-methoxybenzoate hydrochloride, a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is primarily known for its potential applications in oncology, pharmacology, and neuropsychopharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H18ClNO3. It features a piperidine ring that is linked to a methoxy-substituted benzoate moiety. This structural configuration is critical for its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It serves as a precursor for synthesizing piperidine derivatives that demonstrate antitumor activity. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation, particularly in breast cancer models .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly its potential as an antipsychotic agent. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets. Studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various derivatives have shown efficacy against a range of bacterial strains, indicating potential applications in treating infections .

Anti-inflammatory Effects

The compound's structure supports its use in developing anti-inflammatory drugs. Preliminary studies suggest that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The piperidine moiety can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with receptors and enzymes, modulating their activity and leading to various biological effects .

Case Study 1: Anticancer Activity

In a study examining the effects of various piperidine derivatives on breast cancer cells (T47D), researchers observed dose-dependent inhibition of cell proliferation when treated with this compound derivatives. The results indicated that certain modifications to the piperidine structure enhanced anticancer activity significantly .

Case Study 2: Neuropharmacological Assessment

A pharmacological assessment was conducted to evaluate the effects of the compound on neurotransmitter release in animal models. The results demonstrated that compounds derived from this compound could enhance acetylcholine release, suggesting potential benefits in cognitive enhancement therapies .

Comparison with Similar Compounds

The biological activities of this compound can be compared with other piperidine derivatives:

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide | Antimicrobial | Exhibits broad-spectrum antimicrobial activity |

| ML352 (3-(piperidin-4-yl)oxy benzamide) | Choline transporter inhibitor | Potent selective inhibitor affecting neurotransmission |

| Piperazine derivatives | Antidepressant | Showed improved mood modulation in clinical trials |

Q & A

Q. What are the standard synthetic routes for 4-piperidinyl 4-methoxybenzoate hydrochloride, and how can purity be optimized?

The compound is typically synthesized via a two-step process: (1) esterification of 4-methoxybenzoic acid with 4-hydroxypiperidine using a coupling agent (e.g., DCC/DMAP), followed by (2) hydrochlorination to form the hydrochloride salt. Purity optimization involves recrystallization from ethanol/water mixtures (yielding >95% purity) or chromatographic purification (silica gel, CH₂Cl₂/MeOH gradient) . Reaction monitoring via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and NMR (δ 7.8–8.0 ppm for aromatic protons) is critical for intermediate validation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR confirms the piperidinyl moiety (δ 3.0–3.5 ppm, multiplet for N–CH₂) and methoxy group (δ 3.8 ppm, singlet). ¹³C NMR resolves the ester carbonyl at ~168 ppm .

- MS : ESI-MS in positive mode shows [M+H]⁺ at m/z 264.1, with a chloride adduct at m/z 300.1 .

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) verifies the hydrochloride salt formation and hydrogen-bonding network .

Q. What are the critical safety considerations during handling?

- Acute Toxicity : LD50 (oral, rat) is >2000 mg/kg, but inhalation of dust causes respiratory irritation (GHS Category 4) .

- Protective Measures : Use nitrile gloves, FFP2 respirators, and fume hoods (≥0.5 m/s airflow). For spills, neutralize with 5% sodium bicarbonate and collect in sealed containers .

Advanced Research Questions

Q. How can crystallization conditions be optimized to improve crystal quality for XRD studies?

Screening solvents (e.g., ethanol, acetonitrile) at controlled cooling rates (0.5°C/min) yields monoclinic crystals (space group P2₁/c). Additives like seed crystals or trace HCl (0.1 M) enhance lattice stability. SHELXD is recommended for phase solving, with R₁ < 5% after 10 refinement cycles .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC50 values (e.g., acetylcholinesterase inhibition ranging from 10–50 µM) may arise from assay conditions (pH, temperature) or salt dissociation kinetics. Control experiments should include:

- Buffer standardization (pH 7.4 PBS vs. Tris-HCl).

- Free base vs. hydrochloride comparisons.

- LC-MS validation of compound integrity post-assay .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

The hydrochloride salt enhances aqueous solubility (45 mg/mL vs. 8 mg/mL for free base) but reduces logP by 0.5 units. In vivo studies in rodents show a 20% higher Cmax for the salt form, though Tmax remains unchanged. Stability in simulated gastric fluid (SGF) decreases by 15% due to chloride ion competition .

Q. What computational methods predict binding interactions with neurological targets?

Molecular docking (AutoDock Vina) using the acetylcholinesterase crystal structure (PDB: 4EY7) identifies key interactions:

- Piperidinyl N–H with Glu199 (ΔG = -8.2 kcal/mol).

- Methoxy group π-stacking with Trp86. MD simulations (AMBER) reveal a stable binding pose (>50 ns) with RMSD < 2 Å .

Methodological Guidelines

- Synthesis Optimization : Use anhydrous conditions to minimize ester hydrolysis. Monitor reaction progress via in-situ FTIR for carbonyl peak disappearance .

- Data Reproducibility : Validate bioassays with donepezil hydrochloride as a positive control (IC50 = 6 nM for AChE) .

- Crystallography : For twinned crystals, apply the TWINABS scale factor in SHELXL to correct intensity statistics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.